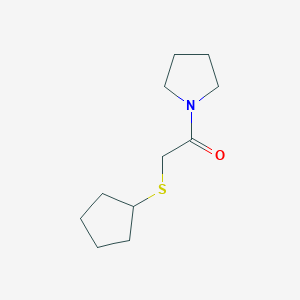
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is a chemical compound that belongs to the family of cathinones. It is commonly known as SGT-263 and is a synthetic cannabinoid that has been used for scientific research purposes. The compound is known to have various biochemical and physiological effects on the human body, which makes it an important subject of study.
Mechanism of Action
The mechanism of action of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is not fully understood. However, it is believed to interact with the CB1 and CB2 receptors in the endocannabinoid system. The compound acts as an agonist of these receptors, which leads to the activation of various signaling pathways. The activation of these pathways can lead to the biochemical and physiological effects observed in the human body.
Biochemical and Physiological Effects:
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone has been found to have various biochemical and physiological effects on the human body. The compound has been shown to have analgesic, anxiolytic, and anti-inflammatory properties. It has also been found to affect appetite and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone in lab experiments include its ability to selectively target the endocannabinoid system and its potential therapeutic applications. However, the compound has limitations in terms of its stability and solubility, which can affect its use in certain experiments. Additionally, the compound is highly potent and should be handled with care.
Future Directions
There are several future directions for the study of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone. One potential direction is the investigation of its potential therapeutic applications in treating various diseases such as chronic pain, anxiety, and depression. Another direction is the study of its interactions with other compounds and receptors in the endocannabinoid system. Additionally, the development of new synthesis methods and analogs of the compound can lead to further insights into its properties and potential applications.
Conclusion:
In conclusion, 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone is a synthetic cannabinoid that has been used extensively in scientific research. The compound has various biochemical and physiological effects on the human body and can provide insights into the functioning of the endocannabinoid system. The study of SGT-263 can lead to potential therapeutic applications and further understanding of the endocannabinoid system.
Synthesis Methods
The synthesis of 2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone involves the reaction of cyclopentanone with thiourea to form a thioamide intermediate. The intermediate is then reacted with 1-bromo-3-chloropropane to form the final product. The synthesis of the compound requires expertise in organic chemistry and should only be attempted by trained professionals.
Scientific Research Applications
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone has been used extensively in scientific research to study its effects on the human body. The compound has been found to interact with the endocannabinoid system, which is responsible for regulating various physiological processes such as appetite, pain, and mood. The study of SGT-263 can provide insights into the functioning of the endocannabinoid system and its potential therapeutic applications.
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c13-11(12-7-3-4-8-12)9-14-10-5-1-2-6-10/h10H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCUEVADXHRLTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentylsulfanyl-1-pyrrolidin-1-ylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

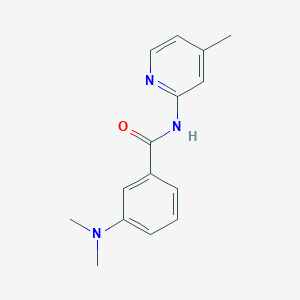
![3-[(3-bromophenoxy)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B7467138.png)
![[2-oxo-2-(oxolan-2-ylmethylamino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467143.png)
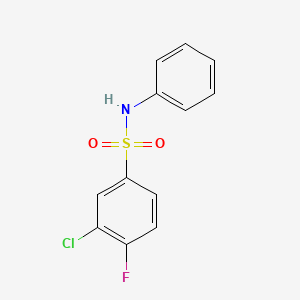

![[2-[5-(4-chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467173.png)
![[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467174.png)
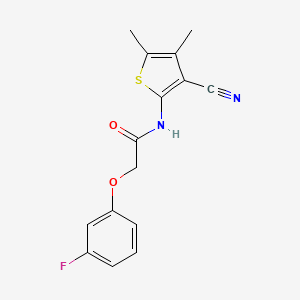
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
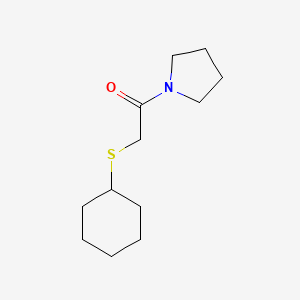
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
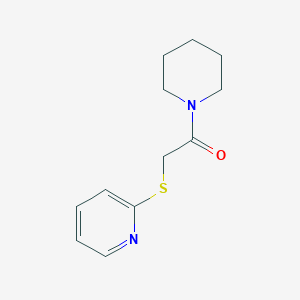
![[2-oxo-2-(2,4,5-trichloroanilino)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467214.png)